molecular formula C11H14FN B6357937 1-(3-Fluoro-5-methylphenyl)pyrrolidine CAS No. 2121512-01-2

1-(3-Fluoro-5-methylphenyl)pyrrolidine

Cat. No.: B6357937
CAS No.: 2121512-01-2
M. Wt: 179.23 g/mol
InChI Key: JAVOLXGJBNKBES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(3-Fluoro-5-methylphenyl)pyrrolidine” is an organic compound composed of a pyrrolidine ring attached to a phenyl ring . The phenyl ring is substituted with a fluorine atom and a methyl group .


Molecular Structure Analysis

The molecular formula of “this compound” is C11H14FN . The InChI code is 1S/C11H14FN/c1-9-4-5-10(12)8-11(9)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3 .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 179.23 g/mol . Other physical and chemical properties such as boiling point, melting point, and density are not specified in the available sources.

Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine, a saturated five-membered ring featuring nitrogen heterocycles, is extensively utilized in medicinal chemistry to create compounds for treating human diseases. The attraction towards this scaffold is attributed to its sp^3-hybridization, which enables efficient exploration of pharmacophore space, contribution to stereochemistry, and enhanced three-dimensional coverage due to its non-planarity. Research highlighted includes bioactive molecules with target selectivity characterized by the pyrrolidine ring and derivatives. The structural versatility of pyrrolidine aids in the development of compounds with varied biological profiles, guided by the stereochemistry and spatial orientation of substituents, which can significantly influence drug candidate binding to enantioselective proteins (Li Petri et al., 2021).

Chemistry of Fluorinated Compounds

The exploration of fluorine chemistry, particularly fluorinated pyrimidines, underscores their pivotal role in enhancing the precision of cancer treatments. The review delves into methods of synthesis, including the integration of radioactive and stable isotopes for studying metabolism and biodistribution, and the impact of fluorination on the biological activity and efficacy of these compounds in cancer therapy. This highlights the potential utility of fluorine substitution in the design of more effective pharmacological agents (Gmeiner, 2020).

Pharmacophore Design and Activity

The design and synthesis of compounds based on pyrrolidine and imidazole scaffolds, known for their selectivity as inhibitors of mitogen-activated protein (MAP) kinase, emphasize the significance of pyrrolidine in developing selective therapeutic agents. The detailed analysis of structure-activity relationships (SAR) and the role of stereochemistry in enhancing biological activity reflect the critical application of pyrrolidine derivatives in pharmacology (Scior et al., 2011).

Pyrrolizidine Alkaloid Biosynthesis

Studies on the biosynthesis and diversity of pyrrolizidine alkaloids (PAs) in the Senecioneae tribe reveal the complexity and significance of pyrrolidine rings in natural product chemistry. The evolutionary aspects of PA biosynthesis, highlighting the enzyme homospermidine synthase's role in synthesizing specific intermediates, offer insights into the natural occurrence and diversification of pyrrolidine-containing compounds (Langel et al., 2011).

Stereochemistry and Pharmacological Profile

The review on stereochemistry of phenylpiracetam and its derivatives sheds light on the relationship between molecular configuration and pharmacological properties. This emphasizes the importance of stereochemistry in the medicinal chemistry of pyrrolidine derivatives, illustrating how different enantiomers can exhibit distinct biological activities, thus guiding the selection of more effective drug candidates (Veinberg et al., 2015).

Mechanism of Action

While the specific mechanism of action for “1-(3-Fluoro-5-methylphenyl)pyrrolidine” is not detailed in the available sources, pyrrolidine derivatives are known to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Properties

IUPAC Name

1-(3-fluoro-5-methylphenyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN/c1-9-6-10(12)8-11(7-9)13-4-2-3-5-13/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVOLXGJBNKBES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.